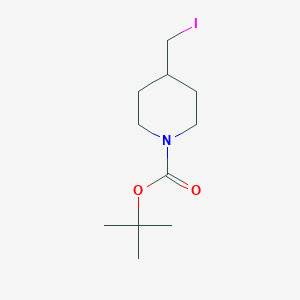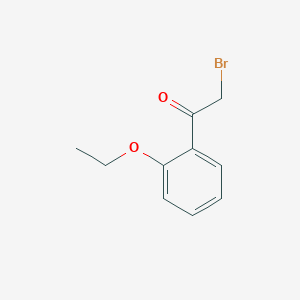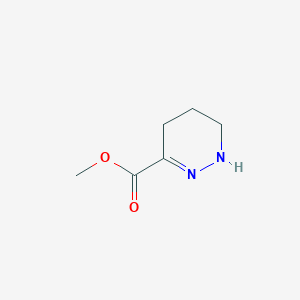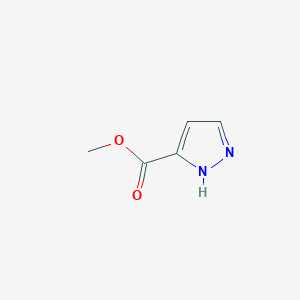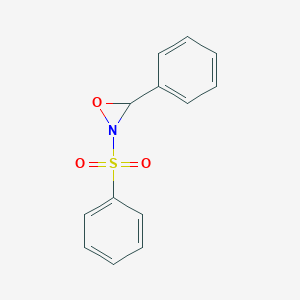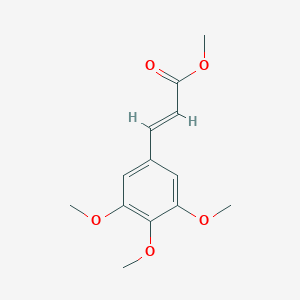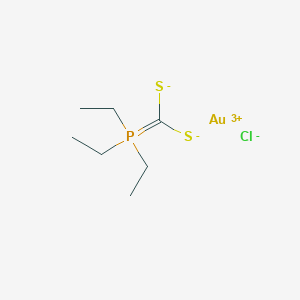
Aucl(S2CPEt3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aucl(S2CPEt3) is a gold compound that has gained significant attention in recent years due to its unique properties. This compound has been extensively studied for its potential use in the field of medicinal chemistry. It is a complex compound that has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of Aucl(S2CPEt3) is not fully understood. However, studies have suggested that it may act through the induction of oxidative stress in cancer cells, leading to cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Aucl(S2CPEt3) has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and reduce the production of reactive oxygen species. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Aucl(S2CPEt3) in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the main limitations of using Aucl(S2CPEt3) is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Aucl(S2CPEt3). One area of research is the development of more efficient synthesis methods, which would make this compound more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of Aucl(S2CPEt3) and its potential applications in the treatment of various diseases. Finally, there is a need for more studies to investigate the potential side effects of this compound, as well as its long-term safety.
Méthodes De Synthèse
Aucl(S2CPEt3) can be synthesized through a variety of methods. One of the most common methods involves the reaction of gold(III) chloride with triethylphosphine sulfide in the presence of a reducing agent. The resulting compound is then purified through various methods, including recrystallization and chromatography.
Applications De Recherche Scientifique
Aucl(S2CPEt3) has been extensively studied for its potential use in the field of medicinal chemistry. It has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
145874-60-8 |
|---|---|
Nom du produit |
Aucl(S2CPEt3) |
Formule moléculaire |
C7H15AuClPS2 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
gold(3+);(triethyl-λ5-phosphanylidene)methanedithiolate;chloride |
InChI |
InChI=1S/C7H17PS2.Au.ClH/c1-4-8(5-2,6-3)7(9)10;;/h9-10H,4-6H2,1-3H3;;1H/q;+3;/p-3 |
Clé InChI |
XTDFYBQGYCNHPI-UHFFFAOYSA-K |
SMILES |
CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3] |
SMILES canonique |
CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3] |
Synonymes |
AuCl(S2CPEt3) JM 2469 JM-2469 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



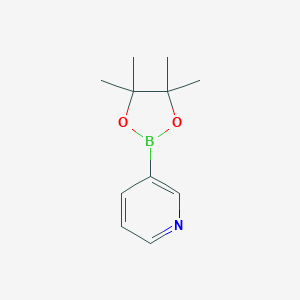
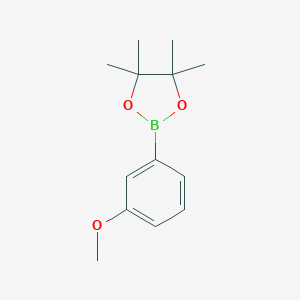
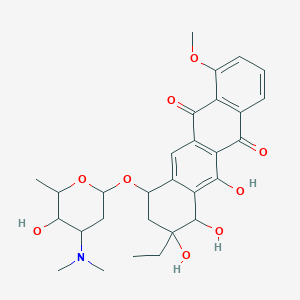
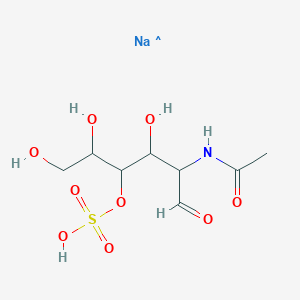
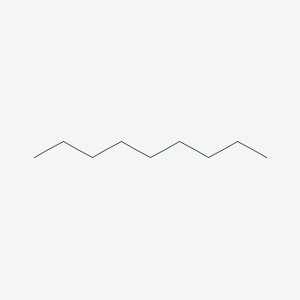
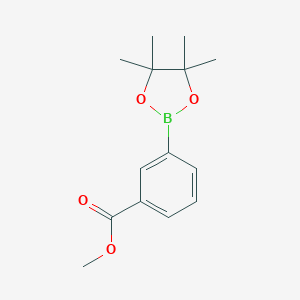
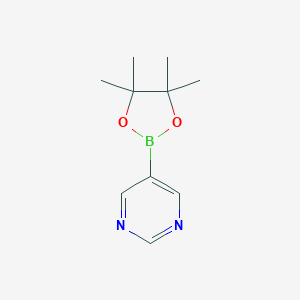
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
